

Application Note: High-Resolution Mass Spectrometry of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

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Compound of Interest

Compound Name: (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Cat. No.: B15547869

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Abstract

This application note describes a robust and sensitive method for the analysis of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Long-chain acyl-Coenzyme A (acyl-CoA) species are vital intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism and its dysregulation in various diseases. The protocol outlined below provides a comprehensive workflow, from sample extraction to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a long-chain fatty acyl-CoA involved in lipid metabolism. The analysis of such molecules is challenging due to their complex structure, amphiphilic nature, and typically low abundance in biological matrices.[1][2] High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the accurate identification and quantification of these important metabolites.[3] This document provides a detailed protocol for the analysis of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**, which can be adapted for other long-chain acyl-CoAs.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is recommended for the purification of long-chain acyl-CoAs from biological samples, as it effectively removes interfering substances.[\[4\]](#)

Materials:

- Biological sample (e.g., tissue homogenate, cell lysate)
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
- Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA)[\[5\]](#)
- SPE Cartridges: C18, reversed-phase
- Wash Solvent 1: Water
- Wash Solvent 2: 25% Methanol in water
- Elution Solvent: Methanol with 30 mM Ammonium Hydroxide
- Reconstitution Solvent: 80:20 (v/v) Methanol/Water with 30 mM Ammonium Hydroxide

Protocol:

- Homogenize the biological sample in a suitable buffer.
- Spike the sample with the internal standard solution.
- Precipitate proteins by adding an equal volume of cold 10% TCA or 2.5% SSA.[\[5\]](#)
- Incubate on ice for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol.

- Elute the acyl-CoAs with 1 mL of methanol containing 30 mM ammonium hydroxide.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the sample in 100 µL of the reconstitution solvent for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

- UHPLC system
- Column: C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size)[6]

Mobile Phases:

- Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in 97:3 Water/Methanol[6] or 100 mM Ammonium Formate in water, pH 5.0[7]
- Mobile Phase B: 100% Methanol[6] or Acetonitrile[8]

Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
1.5	20
5.0	95
14.5	95
15.0	20
20.0	20

This is an exemplary gradient and should be optimized for the specific column and system.[8]

High-Resolution Mass Spectrometry

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode

MS Parameters:

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.0 kV
Capillary Temperature	320°C
Sheath Gas Flow Rate	30 (arbitrary units)
Auxiliary Gas Flow Rate	10 (arbitrary units)
Full Scan Resolution	70,000
Scan Range (m/z)	100 - 1500
MS/MS Fragmentation	Higher-energy C-trap Dissociation (HCD)
Collision Energy	45 eV (should be optimized)

For targeted analysis, Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1211 Da).

Expected m/z values for **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**:

- Molecular Formula: C₃₇H₆₀N₇O₁₇P₃S[9]
- Monoisotopic Mass: 999.2979 Da[9]
- [M+H]⁺: 1000.3052[9]
- [M+Na]⁺: 1022.2871[9]

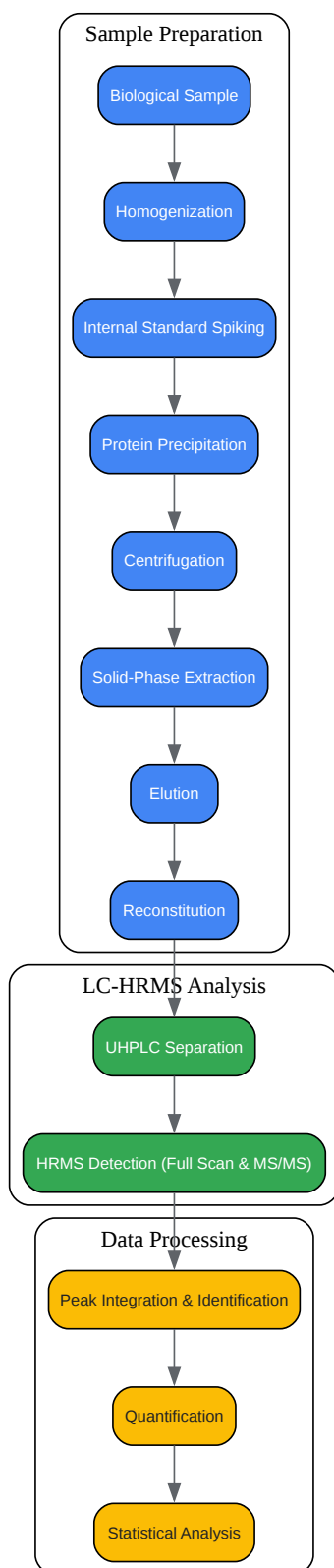
Data Presentation

The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs, which can be expected for **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** analysis after method validation.

Analyte	Retention Time (min)	Linearity (R ²)	LLOQ (nM)	Accuracy (%)	Precision (%RSD)
C16:0-CoA	12.5	>0.99	5.0	95-105	<10
C18:1-CoA	13.2	>0.99	4.5	92-108	<12
C18:2-CoA	13.0	>0.99	4.8	96-104	<11
(2E,7Z,10Z)-Hexadecatrienoyl-CoA	Expected ~12.8	>0.99	~5	Expected 90-110	Expected <15

Note: Values for **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** are estimated based on typical performance for similar analytes.[\[2\]](#)

Visualizations



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